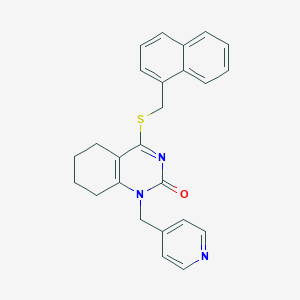
4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C25H23N3OS and its molecular weight is 413.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of the compound includes a tetrahydroquinazolinone core substituted with naphthalenyl and pyridinyl groups. The synthesis typically involves multi-step reactions that may include:
- Formation of the tetrahydroquinazolinone backbone through cyclization reactions.
- Introduction of the naphthalen-1-ylmethyl thio group via nucleophilic substitution.
- Attachment of the pyridin-4-ylmethyl moiety , often through coupling reactions.
These synthetic pathways are crucial for enhancing the biological activity of the compound by optimizing its pharmacophore.
Anticancer Properties
Several studies have investigated the anticancer potential of compounds similar to this compound. For example:
- Cell Viability Assays : The compound was tested against various cancer cell lines (e.g., HeLa and MCF-7). Results indicated significant inhibition of cell proliferation at specific concentrations, suggesting its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of related compounds have also been documented. For instance:
- Antibacterial and Antifungal Screening : Compounds structurally related to the target compound exhibited moderate to good activity against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) ranged from 100 to 400 µg/mL .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 200 |
| Escherichia coli | 300 |
| Candida albicans | 400 |
Case Study 1: Anticancer Mechanism Exploration
A study focused on the mechanism by which similar compounds induce apoptosis in cancer cells. The findings suggested that these compounds activate both extrinsic and intrinsic apoptotic pathways, leading to increased caspase activity in treated cells .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of quinazolinone derivatives revealed that modifications to the naphthalenyl and pyridinyl substituents significantly affected biological activity. For instance, increasing the hydrophobicity of these groups enhanced anticancer potency but reduced solubility .
Propriétés
IUPAC Name |
4-(naphthalen-1-ylmethylsulfanyl)-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3OS/c29-25-27-24(30-17-20-8-5-7-19-6-1-2-9-21(19)20)22-10-3-4-11-23(22)28(25)16-18-12-14-26-15-13-18/h1-2,5-9,12-15H,3-4,10-11,16-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZPITQRFXXFMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=NC=C3)SCC4=CC=CC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














